
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a p-tolyl group, a 1H-1,2,3-triazole ring, a piperidin ring, and an indole ring attached to a carboxamide group . These components are common in many biologically active compounds.
Molecular Structure Analysis
The compound’s structure includes several heterocyclic rings, which are common in many pharmaceuticals and biologically active compounds . These rings often contribute to the compound’s reactivity and biological activity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the carboxamide group. For example, the triazole ring might participate in reactions with electrophiles, and the carboxamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the heterocyclic rings could affect the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Techniques
- The N-alkylation of aniline, carboxamides, and heterocyclic compounds demonstrates a convenient and efficient method to produce N-alkylated products, potentially applicable to similar compounds (Hayat et al., 2001).
- Synthesis involving phosphoric triamides shows the importance of the triazine heterocycle for potency and selectivity, which could be relevant for modifying the triazole component (Shariatinia et al., 2012).
Pharmacological Potential
- Heterocyclic carboxamides have been evaluated as potential antipsychotic agents, indicating the relevance of carboxamide functionalities in drug development (Norman et al., 1996).
- Indole and benzimidazole derivatives, including structures similar to the query compound, show promise as selective and potent 5-HT4 receptor antagonists, highlighting the potential pharmacological applications of indole carboxamides (Schaus et al., 1998).
Optimization of Chemical Functionalities
- Research on the optimization of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) demonstrates the significance of specific structural elements, such as chain length and electron-withdrawing groups, for biological activity (Khurana et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Future research could involve further exploration of the compound’s synthesis, reactivity, and biological activity. This could include studies to optimize the synthesis process, investigations of the compound’s reactivity under various conditions, and biological assays to determine its activity against different targets .
Eigenschaften
IUPAC Name |
N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-6-8-19(9-7-16)30-15-22(27-28-30)24(32)29-12-10-18(11-13-29)25-23(31)21-14-17-4-2-3-5-20(17)26-21/h2-9,14-15,18,26H,10-13H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQGAWYMPQRBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
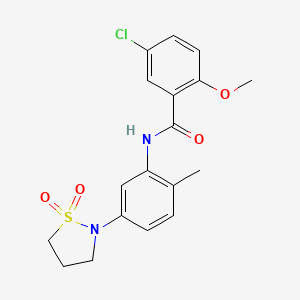
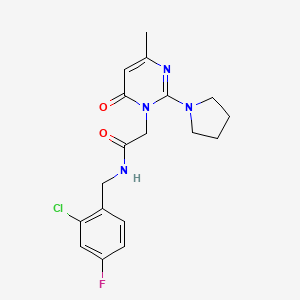

![Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2641720.png)
![N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2641721.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641722.png)

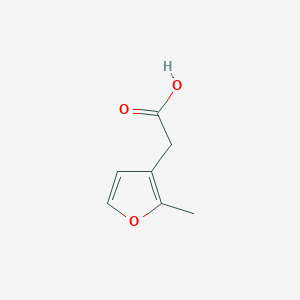
![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/no-structure.png)
![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)

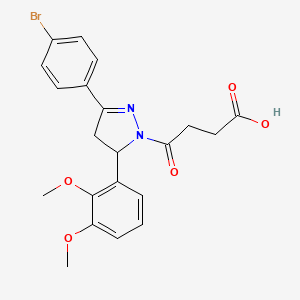
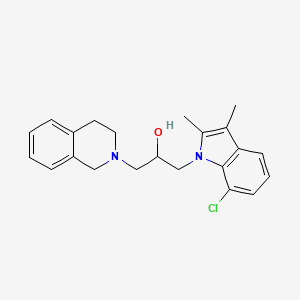
![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641737.png)
